![molecular formula C17H13N3O2S3 B2408878 7-methyl-5-oxo-N-(2-thienylmethyl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1114636-96-2](/img/structure/B2408878.png)

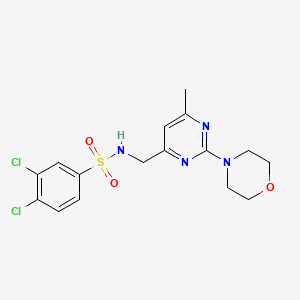

7-methyl-5-oxo-N-(2-thienylmethyl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

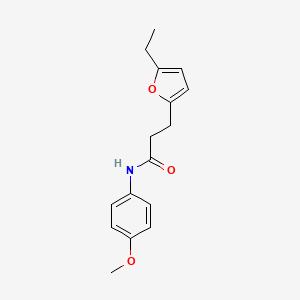

The compound “7-methyl-5-oxo-N-(2-thienylmethyl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide” is a complex organic molecule. It has a molecular formula of C12H11N3O3S3 and an average mass of 341.429 Da .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine has been reported . This compound was synthesized using a three-component condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Quinazoline, including its derivative 7-methyl-5-oxo-N-(2-thienylmethyl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide, is a heterocyclic compound extensively studied in medicinal chemistry. Quinazoline and its derivatives, including the quinazoline-4(3H)-one nucleus, are pivotal in developing novel medicinal agents due to their stability and the ability to introduce bioactive moieties, leading to compounds with specific biological activities. These compounds, due to their structural complexity and versatility, have shown significant antibacterial activity against various strains, such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This indicates the potential of quinazoline derivatives in counteracting antibiotic resistance, a major global health concern (Tiwary et al., 2016).

Optoelectronic Applications

Beyond medicinal applications, quinazoline derivatives have been recognized for their potential in optoelectronic materials. The incorporation of quinazoline into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These derivatives play a crucial role in fabricating organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs. The electroluminescent properties of quinazoline derivatives, coupled with their structural diversity, open avenues for their application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Notably, iridium complexes based on quinazoline derivatives showcase high-efficiency phosphorescent materials for OLEDs, highlighting the compound's significance in advanced material science (Lipunova et al., 2018).

Anticancer Activity

A prominent area of research for quinazoline derivatives is their anticancer activity. Quinazoline is a core structure in many synthetic and natural drugs exhibiting diverse biological activities, including anticancer effects. These compounds, by modulating the expression of specific genes and proteins involved in cancer progression, have shown potential in inhibiting the growth of cancer cells, particularly in colorectal cancer. This indicates the possibility of exploiting the quinazoline nucleus to identify new anticancer agents with suitable pharmacokinetic profiles, making it a promising field in cancer therapy research (Moorthy et al., 2023).

Zukünftige Richtungen

Thiazolo[3,2-a]pyrimidines, which this compound is a derivative of, have virtually unlimited synthetic and pharmacological potential . They have been used as the basis for synthesizing effective antifungal, antimalarial, antihypertensive, anti-inflammatory, and antimicrobial substances . Therefore, future research could focus on exploring the potential applications of this compound in these areas.

Eigenschaften

IUPAC Name |

7-methyl-5-oxo-1-sulfanylidene-N-(thiophen-2-ylmethyl)-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S3/c1-9-4-5-12-11(7-9)15(21)19-14-13(25-17(23)20(12)14)16(22)18-8-10-3-2-6-24-10/h2-7H,8H2,1H3,(H,18,22)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQXCLBKIDCYGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NCC4=CC=CS4)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH](/img/structure/B2408795.png)

![2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2408797.png)

![5-(Trifluoromethyl)benzo[d]thiazol-2-amine hydrobromide](/img/structure/B2408799.png)

![N-[2-(4-bromobenzoyl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B2408802.png)

![4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B2408804.png)

![2-(cyclopropylmethyl)-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2408805.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2408814.png)